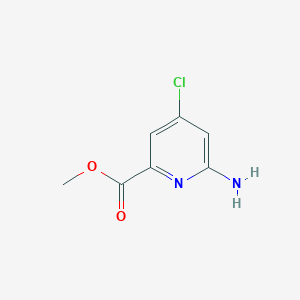

Methyl 6-amino-4-chloropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-amino-4-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSECHTJAODUARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432521 | |

| Record name | Methyl 6-amino-4-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179555-07-8 | |

| Record name | Methyl 6-amino-4-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-4-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-4-chloropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the chlorination of methyl 6-amino-2-pyridinecarboxylate. The reaction typically uses thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-chloropyridine-2-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

Nucleophilic substitution: Products include various substituted pyridine derivatives.

Oxidation: Products include nitro or nitroso pyridine derivatives.

Reduction: Products include amines or alcohols derived from the original compound.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-amino-4-chloropyridine-2-carboxylate can be synthesized through various methods, often involving the chlorination of pyridine derivatives followed by carboxylation and methylation processes. For instance, the synthesis of related compounds has been documented, indicating that intermediates like 4-chloropyridine-2-carboxylic acid chloride can be produced efficiently for further reactions, such as amidation or esterification, which are crucial for pharmaceutical applications .

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound derivatives in combating tuberculosis (TB). A series of compounds synthesized from this base structure were tested for their antimycobacterial activity against Mycobacterium tuberculosis. Notably, five derivatives exhibited promising minimum inhibitory concentration (MIC) values with low cytotoxicity compared to standard drugs. This suggests that these compounds could serve as a basis for developing new anti-TB medications .

Herbicidal Properties

Chloropicolinate derivatives, including those synthesized from this compound, have been recognized for their herbicidal activity. These compounds have shown effectiveness in controlling unwanted plant growth while being less toxic to non-target organisms. Their structural modifications can enhance their efficacy and reduce environmental impact .

Case Study 1: Development of Antimycobacterial Compounds

A study focused on synthesizing 30 novel chloropicolinate amides and urea derivatives from this compound. These compounds were characterized using advanced techniques such as NMR spectroscopy and X-ray diffraction. The study revealed that specific modifications increased hydrophilicity, improving anti-TB activity without compromising safety profiles .

Case Study 2: Bioconversion Studies

Bioconversion experiments utilizing whole-cell systems demonstrated the effective transformation of 4-chloropyridin-2-amine into hydroxylated derivatives. The optimal conditions for these reactions were identified, showcasing the compound's potential in biocatalysis for producing valuable intermediates in pharmaceuticals .

Data Summary

Mechanism of Action

The mechanism of action of methyl 6-amino-4-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the derivative being studied. For example, derivatives designed to target neurological conditions may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of Methyl 6-amino-4-chloropyridine-2-carboxylate with its closest analogs:

Key Observations:

Positional Isomerism: The target compound and its positional isomer (CAS 1235475-17-8) share identical molecular formulas but differ in substituent positions. The amino group at position 6 in the target compound versus position 4 in the isomer may influence hydrogen-bonding capacity and nucleophilic reactivity .

Ring System Differences: Methyl 6-amino-2-chloropyrimidine-4-carboxylate (pyrimidine ring) has a nitrogen atom at position 1, altering electronic distribution compared to the pyridine-based analogs. This likely affects solubility and metabolic stability .

Physicochemical Properties

- Solubility : The methyl ester group enhances lipid solubility compared to carboxylic acid analogs (e.g., 6-Chloro-4-methylpyridine-2-carboxylic acid), which may improve membrane permeability in biological systems.

- Thermal Stability : Pyridine derivatives generally exhibit higher thermal stability than pyrimidines due to reduced ring strain, as inferred from crystallographic studies using SHELX .

Biological Activity

Methyl 6-amino-4-chloropyridine-2-carboxylate (MCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MCA, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

MCA has the molecular formula C₇H₈ClN₂O₂. Its structure features a pyridine ring with an amino group at the 6-position, a chloro group at the 4-position, and a carboxylate ester at the 2-position. These substitutions are crucial for its biological interactions and potential pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₂O₂ |

| Molecular Weight | 174.60 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Mechanisms of Biological Activity

Research indicates that MCA may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds similar to MCA have demonstrated effectiveness against a range of bacteria and fungi. The amino group is often implicated in facilitating interactions with microbial enzymes or receptors, potentially leading to antimicrobial effects.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation by modulating immune responses, making MCA a candidate for further investigation in inflammatory diseases.

- Anticancer Potential : The structural characteristics of MCA suggest that it may interact with cellular pathways involved in cancer progression. Its ability to act as a ligand could enable it to inhibit tumor growth or induce apoptosis in cancer cells .

Antimicrobial Activity

A study investigating the antimicrobial properties of pyridine derivatives found that compounds with structural similarities to MCA exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for these compounds .

Anti-inflammatory Effects

In vitro studies have demonstrated that MCA can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that MCA may modulate immune responses and could be beneficial in treating inflammatory conditions .

Anticancer Activity

Research on derivative compounds has indicated that certain chlorinated pyridine derivatives possess anticancer properties by targeting specific pathways involved in cell proliferation. For instance, derivatives similar to MCA have been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF-7 .

Comparative Analysis with Similar Compounds

To better understand the potential of MCA, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-amino-6-chloropyridine-2-carboxylate | C₇H₈ClN₂O₂ | Similar structure; different substitution pattern | Antimicrobial, anticancer |

| Methyl 3-amino-6-chloropicolinate | C₇H₈ClN₂O₂ | Different position of amino group | Moderate antimicrobial |

| Methyl 6-chloro-4-methylpicolinate | C₇H₈ClN₂O₂ | Methyl substitution instead of amino group | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-amino-4-chloropyridine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of precursor pyridine derivatives using POCl₃ followed by amination with NH₃/ammonium acetate is a common approach. Reaction temperatures (80–120°C) and solvent polarity (e.g., DMF or THF) significantly influence yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Key Data : In analogous syntheses, yields of 60–85% are achieved when using excess chlorinating agents and controlled stoichiometry of aminating reagents .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The amino group (δ 5.5–6.5 ppm, broad singlet) and ester methyl (δ 3.8–4.0 ppm) are diagnostic. Chlorine substitution at C4 induces deshielding in adjacent carbons (C3/C5: δ 120–130 ppm) .

- IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks [M+H]⁺ should align with the molecular formula C₇H₇ClN₂O₂ (calc. ~187.03) .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction studies?

- Methodology : Slow evaporation of a saturated solution in mixed solvents (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. Use of SHELXT for structure solution and SHELXL for refinement ensures accurate determination of bond lengths/angles .

Advanced Research Questions

Q. How do computational methods (DFT, MD) explain the regioselectivity of chlorination and amination in this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states to identify activation barriers for substitution at C4 vs. C2. Solvent effects (PCM model) and steric/electronic factors (Hammett parameters) refine predictions. Molecular dynamics (MD) simulations assess conformational stability under varying conditions .

- Contradiction Analysis : Experimental data may conflict with computational predictions if crystal packing forces (e.g., π-π stacking) dominate over gas-phase calculations. Cross-validation with SC-XRD data is critical .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data regarding the compound’s tautomeric forms or ring puckering?

- Methodology : For puckering analysis, use Cremer-Pople parameters (e.g., amplitude θ, phase φ) derived from SC-XRD coordinates. Compare with NMR coupling constants (³JHH) to detect dynamic puckering in solution. If tautomerism is suspected (e.g., amino ↔ imino), variable-temperature NMR (VT-NMR) and NOESY can identify equilibrium states .

Q. How does the steric and electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The chloro group at C4 acts as a directing group, enabling selective functionalization. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in anhydrous THF. Monitor reaction progress via LC-MS to detect intermediates. Steric hindrance from the methyl ester may require elevated temperatures (80–100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.